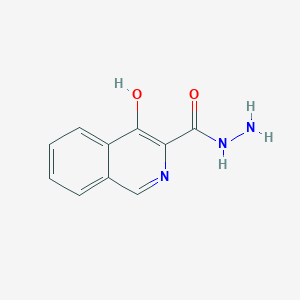
4-Hydroxyisoquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyisoquinoline-3-carbohydrazide is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as quinoline-3-carbohydrazide, has been reported in the literature . The synthesis involves pharmacophore modeling and the selection of compounds showing good antioxidant activity .Molecular Structure Analysis
The molecular structure of 4-Hydroxyisoquinoline-3-carbohydrazide is represented by the InChI code1S/C10H9N3O2/c11-13-10 (15)8-9 (14)7-4-2-1-3-6 (7)5-12-8/h1-5,14H,11H2, (H,13,15) . The molecular weight of the compound is 203.2 . Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxyisoquinoline-3-carbohydrazide include a molecular weight of 203.2 .Wissenschaftliche Forschungsanwendungen
- 4-HIC derivatives have been investigated for their antiviral potential. Researchers have synthesized and evaluated these compounds against HIV-1. Some derivatives exhibited moderate inhibitory properties against the virus in cell cultures .
- Studies have explored the antibacterial effects of 4-HIC derivatives. These compounds were tested against various bacterial strains, and some demonstrated promising activity. Further research aims to optimize their efficacy and safety .
Antiviral Activity
Antibacterial Properties
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-Hydroxyisoquinoline-3-carbohydrazide is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral therapy .
Mode of Action
4-Hydroxyisoquinoline-3-carbohydrazide interacts with the HIV-1 integrase enzyme by binding to its active site . The carboxylic and hydroxyl groups of the compound chelate the Mg^2+ ion in the active site, which is essential for the enzyme’s function . This interaction inhibits the enzyme’s ability to integrate the viral DNA into the host cell’s genome, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of the HIV-1 integrase enzyme disrupts the viral replication process. Specifically, it prevents the two key steps catalyzed by this enzyme: the 3’-processing and the strand transfer . These steps involve the endonucleolytic sequence-specific hydrolysis of the 3’-ends of the viral cDNA and the ligation of the viral 3’-OH cDNA ends to the phosphate backbone of the host DNA acceptor, respectively . By inhibiting these steps, 4-Hydroxyisoquinoline-3-carbohydrazide effectively halts the life cycle of the HIV-1 virus.
Result of Action
The inhibition of the HIV-1 integrase enzyme by 4-Hydroxyisoquinoline-3-carbohydrazide results in a decrease in the replication of the HIV-1 virus . This can potentially lead to a reduction in viral load and an improvement in the immune response of the infected individual .
Eigenschaften
IUPAC Name |
4-hydroxyisoquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)8-9(14)7-4-2-1-3-6(7)5-12-8/h1-5,14H,11H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKDMJZFMNFYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2771768.png)
![N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2771771.png)
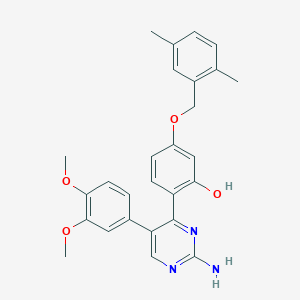

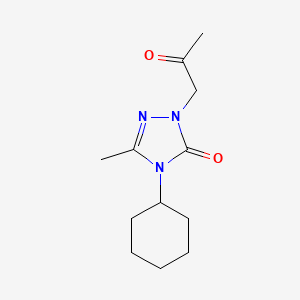
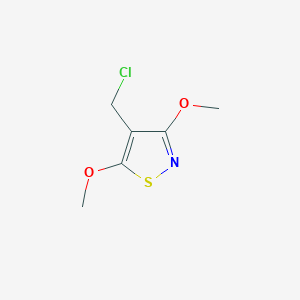
![1-(4-Methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2771778.png)
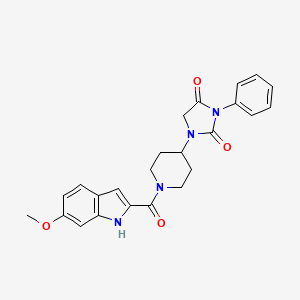
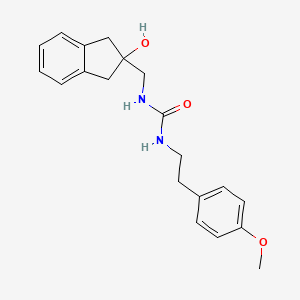

![ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate](/img/structure/B2771786.png)
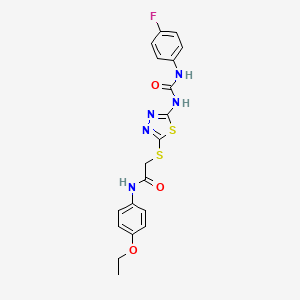
![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2771789.png)